molecular formula C12H15Cl2N3 B1458541 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride CAS No. 1803567-57-8

1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B1458541
CAS RN: 1803567-57-8
M. Wt: 272.17 g/mol
InChI Key: GRKLXEFSAXJHCX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (also known as 3-chlorophenyl-1-propyl-1H-pyrazol-4-amine hydrochloride) is a synthetic organic compound used for a variety of scientific and medical applications. This compound is a white crystalline solid with a molecular weight of 247.7 g/mol. It has a melting point of 133-134°C, a boiling point of 305-307°C, and a solubility of 0.2 g/L in water.

Scientific Research Applications

1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is used in a variety of scientific and medical applications. It is commonly used as a reagent in organic synthesis, as a ligand for metal complexes, and as a catalyst for various reactions. It is also used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer agents.

Mechanism of Action

1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is believed to act as an inhibitor of enzymes involved in the synthesis of prostaglandins, which are molecules involved in inflammation and pain. It is also believed to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory substances.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has been shown to have anti-inflammatory, anti-nociceptive, and anti-pyretic effects in animal studies. In addition, it has been shown to be effective in reducing pain and inflammation in humans.

Advantages and Limitations for Lab Experiments

1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has several advantages when used in laboratory experiments. It is inexpensive and easy to obtain, and it is relatively stable in solution. It is also soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is important to note that this compound is toxic, and should be handled with caution.

Future Directions

1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has potential applications in the development of new drugs for the treatment of inflammatory and pain-related conditions. Further research is needed to evaluate its efficacy and safety in humans. Additionally, further studies are needed to explore its potential as a catalyst for organic synthesis, as well as its potential to be used as a ligand for metal complexes. Finally, studies should be conducted to explore its potential as an inhibitor of enzymes involved in the synthesis of prostaglandins and COX-2.

properties

IUPAC Name

1-(3-chlorophenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3.ClH/c1-8(2)12-11(14)7-15-16(12)10-5-3-4-9(13)6-10;/h3-8H,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKLXEFSAXJHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
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1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
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1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
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1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
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1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
Reactant of Route 6
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

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